molecular formula C12H17NOS B14522853 O-Methyl (2,6-diethylphenyl)carbamothioate CAS No. 62603-60-5

O-Methyl (2,6-diethylphenyl)carbamothioate

Cat. No.: B14522853
CAS No.: 62603-60-5
M. Wt: 223.34 g/mol
InChI Key: NCZFXOBJOIJRLI-UHFFFAOYSA-N
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Description

O-Methyl (2,6-diethylphenyl)carbamothioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a carbamothioate group attached to a 2,6-diethylphenyl ring. This compound is often used in scientific research due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl (2,6-diethylphenyl)carbamothioate typically involves the reaction of 2,6-diethylphenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the carbamothioate by the addition of sulfur. The reaction conditions usually involve moderate temperatures and the use of a suitable solvent to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

O-Methyl (2,6-diethylphenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Methyl (2,6-diethylphenyl)carbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl (2,6-diethylphenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes involved in metabolic processes, leading to the disruption of cellular functions. For example, in its use as a pesticide, it inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death .

Comparison with Similar Compounds

Similar Compounds

  • O-Methyl (2,6-diethylphenyl)carbamate
  • O-Methyl (2,6-diethylphenyl)carbamodithioate
  • O-Methyl (2,6-diethylphenyl)carbamoyl chloride

Uniqueness

O-Methyl (2,6-diethylphenyl)carbamothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has a higher efficacy in certain applications, such as pest control, due to its ability to form stable interactions with target enzymes .

Properties

CAS No.

62603-60-5

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

O-methyl N-(2,6-diethylphenyl)carbamothioate

InChI

InChI=1S/C12H17NOS/c1-4-9-7-6-8-10(5-2)11(9)13-12(15)14-3/h6-8H,4-5H2,1-3H3,(H,13,15)

InChI Key

NCZFXOBJOIJRLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)OC

Origin of Product

United States

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